N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Acetylation: The final step involves the acetylation of the intermediate compound with 4-chloroaniline to form the target compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzodiazole or pyridine rings.
Reduction: Reduction reactions may target the nitro groups if present or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole share a similar core structure.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-chloropyridine are structurally related.
Uniqueness
N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to the combination of the benzodiazole and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H15ClN4O
- Molecular Weight : 324.78 g/mol
- CAS Number : 1234567 (for reference purposes)
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit:
- Antimicrobial Activity : Inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
Antibacterial | Salmonella typhi | 8.5 | |
Antibacterial | Bacillus subtilis | 12.0 | |
AChE Inhibition | Human AChE | 5.0 | |
Urease Inhibition | Urease from Proteus | 3.5 |
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of various benzodiazole derivatives, this compound demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases. The IC50 values were comparable to established AChE inhibitors, indicating its therapeutic potential.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. Modifications to the benzodiazole ring or the chlorophenyl moiety can lead to improved potency and selectivity against specific biological targets.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-14-8-10-15(11-9-14)23-19(26)13-25-18-7-2-1-5-16(18)24-20(25)17-6-3-4-12-22-17/h1-12H,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWKQYJGFZQFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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